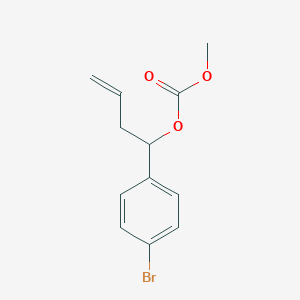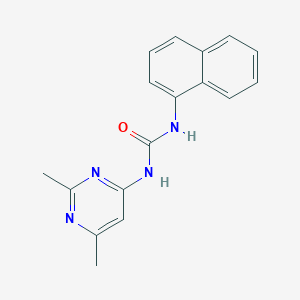
2-Imidazolidinethione, 1-(4-methyl-2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imidazolidinethione, 1-(4-methyl-2-pyridinyl)- is an organosulfur compound with the molecular formula C4H8N2S. It is a cyclic unsaturated thiourea, often referred to as 2-mercaptoimidazole, although this tautomer is not observed . This compound is known for its ability to form a variety of metal complexes and is used in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinethione, 1-(4-methyl-2-pyridinyl)- typically involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. This often involves the use of high-purity reagents and controlled reaction environments to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Imidazolidinethione, 1-(4-methyl-2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted imidazolidinethiones.
Aplicaciones Científicas De Investigación
2-Imidazolidinethione, 1-(4-methyl-2-pyridinyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Imidazolidinethione, 1-(4-methyl-2-pyridinyl)- involves its interaction with metal ions and biological molecules. The sulfur atom in the compound can coordinate with metal ions, forming stable complexes. These complexes can then interact with biological targets, potentially disrupting cellular processes and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethylene thiourea
- Aminothiazole
- 1,3-Dihydroimidazol-2-one (2-hydroxyimidazole)
Uniqueness
2-Imidazolidinethione, 1-(4-methyl-2-pyridinyl)- is unique due to its ability to form stable metal complexes and its potential biological activities. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
501087-45-2 |
|---|---|
Fórmula molecular |
C9H11N3S |
Peso molecular |
193.27 g/mol |
Nombre IUPAC |
1-(4-methylpyridin-2-yl)imidazolidine-2-thione |
InChI |
InChI=1S/C9H11N3S/c1-7-2-3-10-8(6-7)12-5-4-11-9(12)13/h2-3,6H,4-5H2,1H3,(H,11,13) |
Clave InChI |
PEOLZZZJFSIUHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)N2CCNC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate](/img/structure/B12573262.png)
![Acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester](/img/structure/B12573269.png)
![(1S,6S)-4,5,6-Trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12573272.png)

![Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane](/img/structure/B12573291.png)
![N-[4-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide](/img/structure/B12573292.png)






